molecular formula C11H10N2O B2528756 N-(4-cyanophenyl)cyclopropanecarboxamide CAS No. 14372-11-3

N-(4-cyanophenyl)cyclopropanecarboxamide

Katalognummer B2528756
CAS-Nummer: 14372-11-3
Molekulargewicht: 186.214
InChI-Schlüssel: FEQBTHABJHQQQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyanophenyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the degradation of the neurotransmitter GABA in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and addiction.

Wirkmechanismus

As mentioned earlier, N-(4-cyanophenyl)cyclopropanecarboxamide inhibits the enzyme GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By increasing GABA levels, N-(4-cyanophenyl)cyclopropanecarboxamide enhances the inhibitory tone in the brain, leading to anxiolytic and anticonvulsant effects.
Biochemical and physiological effects:
N-(4-cyanophenyl)cyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. It also has the potential to reduce drug-seeking behavior in animal models of addiction. However, the exact biochemical and physiological effects of N-(4-cyanophenyl)cyclopropanecarboxamide are still being studied.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-cyanophenyl)cyclopropanecarboxamide is its selectivity for GABA aminotransferase, which reduces the risk of off-target effects. It is also a potent inhibitor of the enzyme, which allows for lower doses to be used in experiments. However, one limitation of N-(4-cyanophenyl)cyclopropanecarboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the study of N-(4-cyanophenyl)cyclopropanecarboxamide. One area of interest is its potential therapeutic applications in the treatment of addiction. N-(4-cyanophenyl)cyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in combination with other drugs for the treatment of epilepsy and anxiety disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of N-(4-cyanophenyl)cyclopropanecarboxamide, as well as its potential side effects and toxicity.

Synthesemethoden

N-(4-cyanophenyl)cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-cyanobenzyl bromide with cyclopropanecarboxylic acid, followed by a series of purification steps. The final product is a white crystalline powder with a melting point of 165-166°C.

Wissenschaftliche Forschungsanwendungen

N-(4-cyanophenyl)cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and addiction. In preclinical studies, N-(4-cyanophenyl)cyclopropanecarboxamide has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been shown to be effective in reducing anxiety-like behavior in animal models of anxiety disorders. In addition, N-(4-cyanophenyl)cyclopropanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

N-(4-cyanophenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBTHABJHQQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)cyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.